![molecular formula C9H15NO B13057846 1-(3-Furyl)pentylamine](/img/structure/B13057846.png)
1-(3-Furyl)pentylamine
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Overview
Description
1-(3-Furyl)pentylamine is an organic compound with the molecular formula C₉H₁₅NO It consists of a pentylamine chain attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Furyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of 3-furylcarboxaldehyde with pentylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Furyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, imines, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(3-Furyl)pentylamine has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. For instance, studies on related furyl compounds suggest they can influence serotonin and norepinephrine pathways, which are critical in mood regulation .
- Neuroprotective Effects : Some derivatives of furan-based amines have shown promise in protecting neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. The ability of these compounds to scavenge free radicals could be beneficial in developing treatments for conditions like Alzheimer’s disease .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes, although further research is necessary to elucidate the mechanisms involved .
Biochemical Applications
The biochemical applications of this compound are primarily focused on its role as a biochemical probe or intermediate in synthetic pathways.
- Synthesis of Novel Compounds : The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to undergo alkylative amination reactions makes it valuable for creating diverse chemical libraries for drug discovery .
- Biocatalysis : Recent advancements have demonstrated that this compound can be utilized in biocatalytic processes, where enzymes facilitate the conversion of substrates into desired products. This approach is particularly advantageous for producing enantiomerically pure compounds, which are crucial in pharmaceutical applications .
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties.
- Polymer Chemistry : The incorporation of furan rings into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing furan units exhibit improved performance characteristics, such as increased resistance to degradation under UV light .
- Nanotechnology : The unique electronic properties of furan derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications opens avenues for developing more efficient devices .
Mechanism of Action
The mechanism of action of 1-(3-Furyl)pentylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Furyl)pentylamine
- 1-(4-Furyl)pentylamine
- 1-(3-Thienyl)pentylamine
Comparison
1-(3-Furyl)pentylamine is unique due to the position of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to 1-(2-Furyl)pentylamine and 1-(4-Furyl)pentylamine, the 3-position furan ring may offer different steric and electronic properties, leading to distinct chemical behavior and biological activity. The thienyl analog, 1-(3-Thienyl)pentylamine, contains a sulfur atom in place of oxygen, which can alter its chemical properties and interactions.
Biological Activity
1-(3-Furyl)pentylamine, a compound derived from the furyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a furan ring attached to a pentylamine chain. This structural feature contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, secondary metabolites derived from Staphylococcus species, including those containing pentylamines, have shown varying degrees of cytotoxicity against cell lines such as Vero cells. In particular, a related compound, 4-methyl-pentyl-amine, was isolated and tested for its antimicrobial efficacy against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Methyl-pentyl-amine | S. aureus | 0.5 mg/mL |
4-Methyl-pentyl-amine | S. epidermidis | 0.75 mg/mL |
This compound | S. saprophyticus | Not yet tested |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism.
- Membrane Disruption : The hydrophobic nature of the furan ring may facilitate the disruption of microbial membranes.
- Cellular Uptake : The amine group enhances cellular uptake through facilitated diffusion or active transport mechanisms.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various alkylamines on Vero cells. Among the tested compounds, fluoranthene exhibited significant toxicity with an LC50 value of 0.0167 mg/mL, while other metabolites showed lower toxicity levels . This suggests that while some derivatives may have therapeutic potential, others could pose risks in cellular environments.
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of furylalkylamines has demonstrated methods for producing enantiomerically pure forms of these compounds. Utilizing enzymatic resolutions and palladium-catalyzed reactions has allowed for the efficient synthesis of this compound derivatives with high optical purity . This is crucial for understanding how variations in structure affect biological activity.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(furan-3-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3 |
InChI Key |
ANALUDKFAODKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=COC=C1)N |
Origin of Product |
United States |
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